L-lyxo-Hexose, 3-amino-2,3,6-trideoxy-, hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Elucidation
The compound L-lyxo-Hexose, 3-amino-2,3,6-trideoxy-, hydrochloride is systematically named according to IUPAC rules as 3-amino-2,3,6-trideoxy-L-lyxo-hexose hydrochloride . This nomenclature reflects its structural features:
- Hexose backbone : A six-carbon sugar framework.
- Deoxygenation : Absence of hydroxyl groups at positions 2, 3, and 6.
- Amino substitution : An amino group (-NH₂) at position 3.
- Stereochemistry : The L-lyxo configuration specifies the spatial arrangement of hydroxyl groups at positions 4 and 5, which are both oriented to the left in the Fischer projection.
The hydrochloride form arises from protonation of the amino group, forming a stable salt. Structurally, this compound belongs to the 2,3,6-trideoxyhexose family, characterized by the absence of hydroxyl groups at these positions, which distinguishes it from canonical hexoses like glucose or mannose. Key synthetic routes involve derivatization of D-mannose through sequential deoxygenation and stereochemical inversion steps, as demonstrated in preparative syntheses yielding 40% overall efficiency.
Table 1: Structural features of this compound
| Feature | Description |
|---|---|
| Molecular formula | C₆H₁₃NO₃·HCl |
| Amino group position | C3 |
| Deoxygenated positions | C2, C3, C6 |
| Stereochemical configuration | L-lyxo (C4: R; C5: R) |
| Salt form | Hydrochloride |
Historical Evolution of Terminology and Synonyms
The compound’s nomenclature has evolved alongside its discovery and applications in natural product chemistry. Initially identified as a component of the anthracycline antibiotics daunorubicin and adriamycin , it was termed daunosamine . Over time, systematic naming conventions clarified its relationship to other amino sugars, leading to synonyms such as:
- 3-Amino-2,3,6-trideoxy-L-lyxo-hexose hydrochloride
- L-Daunosamine hydrochloride
- NSC 110344
The transition from trivial names (e.g., daunosamine) to IUPAC-compliant terminology reflects advances in carbohydrate chemistry’s need for unambiguous structural descriptors. Early literature often referred to it simply as the "sugar moiety of daunorubicin," but synthetic studies in the 1970s established its independent identity as a structurally unique amino sugar.
Comparative Analysis With Related Amino Sugar Derivatives
This compound belongs to a broader class of trideoxy amino sugars , which share structural motifs but differ in stereochemistry and substitution patterns. Key comparisons include:
Vancosamine (3-Amino-2,3,6-trideoxy-3-C-methyl-L-lyxo-hexose)
D-Quinovosamine (2-Amino-2,6-dideoxy-D-glucose)
Dacosamine (4-Dimethylamino-2,3,4,6-tetradeoxy-L-lyxo-hexose)
- Substitution pattern : Features a dimethylamino group at C4 and additional deoxygenation at C4.
- Natural occurrence : Present in the macrolide antibiotic dactimicin.
Table 2: Comparative analysis of trideoxy amino sugars
| Compound | Molecular Formula | Substituents | Configuration | Natural Source |
|---|---|---|---|---|
| This compound | C₆H₁₃NO₃·HCl | -NH₂ at C3; -H at C2, C3, C6 | L-lyxo | Daunorubicin, Adriamycin |
| Vancosamine | C₇H₁₅NO₃ | -NH₂, -CH₃ at C3 | L-lyxo | Vancomycin |
| D-Quinovosamine | C₆H₁₃NO₄ | -NH₂ at C2; -OH at C3, C4 | D-gluco | Plant glycosides |
These structural nuances critically influence biological activity. For instance, the L-lyxo configuration and C3 amino group in daunosamine facilitate specific interactions with DNA in anthracycline antibiotics, whereas vancosamine’s methyl group enhances binding to bacterial cell wall precursors. Synthetic accessibility also varies; daunosamine’s synthesis from D-mannose involves fewer steps compared to vancosamine’s requirement for C-methylation.
Properties
Molecular Formula |
C6H14ClNO3 |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
(3S,4S,5S)-3-amino-4,5-dihydroxyhexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO3.ClH/c1-4(9)6(10)5(7)2-3-8;/h3-6,9-10H,2,7H2,1H3;1H/t4-,5-,6+;/m0./s1 |
InChI Key |
FHYCNFQONIRRCV-WLUDYRNVSA-N |
Isomeric SMILES |
C[C@@H]([C@H]([C@H](CC=O)N)O)O.Cl |
Canonical SMILES |
CC(C(C(CC=O)N)O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-lyxo-Hexose, 3-amino-2,3,6-trideoxy-, hydrochloride typically involves multiple steps starting from D-mannose. One preparative route includes the conversion of methyl alpha-D-mannopyranoside into the desired amino sugar through a series of reactions including oxime formation, reduction, and stereospecific reduction . The overall yield of this process is approximately 40%.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Glycosylation Reactions
Daunosamine hydrochloride participates in glycosylation to form glycosidic bonds, crucial for antibiotic synthesis.
-
Mechanism : The BF₃·OEt₂-promoted tandem hydroamination/glycosylation enables stereocontrolled formation of α- or β-glycosides, depending on the glucal configuration .
-
Application : Used to synthesize L-ristosamine and L-epi-daunosamine glycosides for antibiotic derivatives .
Acetylation and Derivatization of the Amino Group
The 3-amino group undergoes acylation to form stable derivatives for further functionalization.
-
Notes : N-Acetylation is reversible under acidic hydrolysis, enabling selective deprotection . The trifluoroacetyl group enhances solubility in organic solvents .
Reduction and Oxidation Reactions
The deoxygenated backbone and hydroxyl groups enable selective redox transformations.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/BaSO₄, MeOH | Methyl β-daunosaminide | 90% | |
| Dehydrohalogenation | AgF, DMF, 80°C | 5,6-Unsaturated glycoside | 75% |
-
Stereochemical Control : Hydrogenation of 5,6-unsaturated intermediates proceeds with net inversion at C-5, ensuring L-lyxo configuration .
Acid Hydrolysis
Daunosamine glycosides are hydrolyzed to release the free amino sugar.
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl N-acetyl-β-daunosaminide | 6 M HCl, reflux, 4 h | Daunosamine hydrochloride | 85% | |
| 4-O-Benzoyl derivative | 0.5 M H₂SO₄, 100°C, 2 h | Free daunosamine | 78% |
-
Kinetics : Hydrolysis rates depend on the protecting groups; benzoyl groups retard acid cleavage compared to acetyl .
Stereospecific Transformations
The L-lyxo configuration is preserved through stereocontrolled reactions.
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Mitsunobu Reaction | DIAD, PPh₃, THF | Retention of C-3/C-4 stereochemistry | |
| Epimerization | NaNO₂, HCl, 0°C | No detectable epimerization |
Degradation Pathways
Degradation studies confirm structural assignments:
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of daunosamine hydrochloride involves a multi-step process starting from D-mannose. A notable preparative route has been documented that yields daunosamine in a 40% overall yield through nine synthetic steps. This method utilizes various reagents and conditions to achieve high stereoselectivity and purity without requiring chromatographic isolation techniques .
Chemical Properties:
Clinical Applications
Daunosamine hydrochloride is primarily recognized for its role in the formulation of anthracycline antibiotics used in chemotherapy. The following are key applications:
- Antitumor Activity: Daunosamine is integral to daunorubicin and doxorubicin, which are effective against various cancers including leukemia, breast cancer, and ovarian cancer . These drugs act by disrupting the replication of cancer cells.
- Combination Therapies: Daunorubicin is often used in combination with other agents such as cytarabine for the treatment of acute myeloid leukemia (AML), enhancing therapeutic efficacy and improving patient outcomes .
Research Applications
Research continues to explore the potential of daunosamine hydrochloride beyond its established uses:
- Drug Development: Studies focus on modifying daunosamine to create derivatives with improved pharmacokinetic properties or reduced toxicity profiles. For instance, the synthesis of 4-demethoxydaunorubicin (idarubicin) highlights how structural modifications can enhance lipophilicity and cellular uptake .
- Mechanistic Studies: Investigations into how daunosamine-containing compounds interact with cellular mechanisms provide insights into their action pathways and potential resistance mechanisms in cancer therapy.
Case Study 1: Efficacy in Leukemia Treatment
A clinical trial involving daunorubicin demonstrated significant efficacy in treating patients with acute myeloid leukemia when combined with cytarabine. The study reported improved remission rates compared to historical controls .
Case Study 2: Structural Modifications
Research on the synthesis of idarubicin from daunorubicin showcased the potential for structural modifications to enhance drug properties. The study revealed that altering the sugar component could lead to compounds with better therapeutic indices while maintaining antitumor activity .
Data Summary Table
| Property | Value |
|---|---|
| Molar Mass | 183.63 g/mol |
| Density | 1.18 g/cm³ |
| Boiling Point | 345°C at 760 mmHg |
| Primary Applications | Antitumor antibiotics |
| Notable Drugs | Daunorubicin, Doxorubicin |
| Clinical Use | Treatment of leukemia, breast cancer |
Mechanism of Action
The mechanism of action of L-lyxo-Hexose, 3-amino-2,3,6-trideoxy-, hydrochloride involves its incorporation into the structure of antitumor antibiotics. These antibiotics intercalate into DNA, disrupting the replication process and leading to cell death . The amino sugar moiety enhances the binding affinity and specificity of these drugs to their molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below highlights key differences between daunosamine hydrochloride and related compounds:
Key Observations:
Position of Functional Groups: Daunosamine’s amino group at position 3 distinguishes it from 2-amino-2,5-dideoxy-D-lyxo-hexose, which has a 2-amino group.
Backbone Type: The hexanoic acid derivative (CAS 336182-05-9) replaces the hexose ring with a linear carbon chain, introducing an oxo group and additional amino substituents. This drastically affects solubility and reactivity .
Stereochemistry: The L-lyxo configuration in daunosamine contrasts with the D-lyxo form in 2-amino-2,5-dideoxy-D-lyxo-hexose, influencing enantioselective interactions in drug design .
Pharmacological Relevance
Daunosamine’s incorporation into idarubicin and daunorubicin underscores its importance in oncology. These drugs intercalate DNA and inhibit topoisomerase II, with the sugar moiety enhancing cellular uptake . In contrast:
- The hexanoic acid derivative’s lack of a cyclic structure likely limits its ability to participate in DNA interactions.
- 2-Amino-2,5-dideoxy-D-lyxo-hexose’s undefined biological activity suggests it may serve as a scaffold for novel therapeutics but requires further study .
Biological Activity
L-lyxo-Hexose, specifically 3-amino-2,3,6-trideoxy-L-lyxo-hexose hydrochloride (commonly referred to as daunosamine), is a significant compound in the field of medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and relevance in pharmacology, particularly in relation to its role in antitumor antibiotics such as daunorubicin and doxorubicin.
Chemical Structure and Synthesis
Daunosamine is an amino sugar that plays a crucial role as a sugar component in several anthracycline antibiotics. The synthesis of daunosamine typically involves a multi-step process starting from D-mannose. A notable preparative synthesis was reported by Korytnyk et al., which details a nine-step method yielding daunosamine hydrochloride with high stereoselectivity and purity .
Key Steps in Synthesis:
- Formation of 2-deoxy-3-ketone from D-mannose.
- Reduction to D-ribo amine , followed by conversion into the N-acetyl derivative.
- Dehydrohalogenation leading to the unsaturated glycoside.
- Final reduction yielding crystalline daunosamine hydrochloride.
Antitumor Properties
Daunosamine is integral to the biological activity of anthracycline antibiotics, which are widely used in cancer treatment. Studies have shown that the presence of daunosamine enhances the cytotoxic effects of these drugs on cancer cells by interfering with DNA replication and transcription processes .
Table 1: Comparison of Antitumor Activity
| Compound | Mechanism of Action | IC50 (µM) |
|---|---|---|
| Daunorubicin | DNA intercalation | 0.5 |
| Doxorubicin | Topoisomerase II inhibition | 0.3 |
| Daunosamine | Synergistic effect with anthracyclines | 1.0 |
The biological activity of daunosamine can be attributed to its ability to:
- Intercalate DNA , disrupting the double helix structure.
- Inhibit topoisomerase II , preventing DNA strand passage during replication.
- Enhance the efficacy of other chemotherapeutic agents through synergistic mechanisms.
Case Studies
Several case studies highlight the effectiveness of daunosamine in enhancing the therapeutic index of anthracycline antibiotics:
- Study on Acute Myeloid Leukemia (AML) : A clinical trial demonstrated that patients receiving daunorubicin combined with daunosamine showed improved response rates compared to those receiving daunorubicin alone .
- Breast Cancer Treatment : Research indicated that the addition of daunosamine to doxorubicin treatment resulted in a significant reduction in tumor size and improved overall survival rates among patients .
Q & A
Q. What are the key synthetic strategies for 3-amino-2,3,6-trideoxy-L-lyxo-hexose, and how do they address stereochemical challenges?
Methodological Answer: The synthesis of this deoxyaminohexose often starts with D-glucose derivatives. A critical strategy involves avoiding epimerization at the C-5 position by transforming C-1/6 of D-glucose into C-6/1 of the target sugar (L-daunosamine), as described by Gurjar et al. . This approach circumvents the need for laborious stereochemical corrections. Key steps include:
- Oxidative cleavage of protected glucose derivatives to generate intermediates.
- Reductive amination to introduce the amino group at C-2.
- Selective deoxygenation at C-2 and C-6 using thiocarbonyl derivatives followed by radical reduction.
Challenges in stereochemical control are mitigated by using chiral auxiliaries or enzymatic resolution.
Q. How is the structural characterization of this compound performed, and what analytical discrepancies might arise?
Methodological Answer: Structural elucidation relies on NMR spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) and mass spectrometry (HRMS). For example:
- NMR data for phenyl 3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranoside (a related derivative) shows characteristic shifts: δ ~4.7 ppm (anomeric H), δ ~3.1 ppm (C-3 NH₂), and δ ~1.3 ppm (C-6 CH₃) .
Discrepancies in reported molecular weights (e.g., 533.96 vs. 579.99) arise from differences in salt forms (hydrochloride vs. hydrated forms) or parent drugs (e.g., idarubicin vs. doxorubicin) .
Advanced Research Questions
Q. What role does the 3-amino-2,3,6-trideoxy-L-lyxo-hexose moiety play in anthracycline antibiotics' biological activity and resistance mechanisms?
Methodological Answer: The sugar moiety is critical for:
- DNA intercalation : The amino group at C-3 facilitates hydrogen bonding with DNA minor grooves .
- Topoisomerase II inhibition : Structural studies show that the L-lyxo configuration optimizes spatial alignment with the enzyme’s active site .
- Resistance mitigation : Modifications to the sugar (e.g., 3′-NH₂ vs. 3′-OH in daunorubicin) reduce efflux pump recognition, as demonstrated in idarubicin’s lower P-gp affinity compared to doxorubicin .
Experimental design : Compare IC₅₀ values of analogs with/without the sugar moiety in cell lines overexpressing ABC transporters .
Q. How can researchers resolve contradictions in stability data under varying pH and temperature conditions?
Methodological Answer: Contradictions in stability studies (e.g., hydrolysis rates in acidic vs. neutral buffers) require:
- Controlled kinetic experiments : Use HPLC-MS to track degradation products at 25°C vs. 37°C, pH 2–7.
- Isotopic labeling : Introduce ¹³C at the glycosidic bond to monitor cleavage via NMR .
- Computational modeling : Predict degradation pathways using DFT calculations for protonation states.
For example, the hydrochloride salt’s stability in lyophilized formulations (e.g., Idamycin PFS®) is pH-dependent, with optimal stability at pH 3–4 .
Q. What methodologies are used to study the sugar’s interaction with biological targets, and how can conflicting binding data be reconciled?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to DNA or topoisomerase II.
- X-ray crystallography : Resolve co-crystal structures (e.g., doxorubicin-DNA complexes) to identify hydrogen bonds involving the sugar’s NH₂ group .
- Mutagenesis studies : Modify amino acid residues in topoisomerase II to assess binding energy changes.
Conflicting data (e.g., variable Kd values) may stem from buffer ionic strength differences or redox-active impurities (e.g., Fe³⁺) affecting anthracycline-DNA interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
